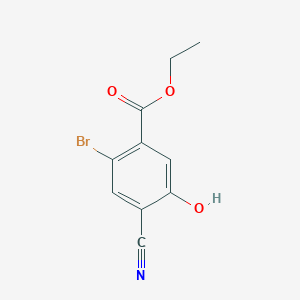

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate

Description

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate is a multifunctional aromatic ester featuring a bromine atom at position 2, a cyano group at position 4, and a hydroxyl group at position 5 on the benzoate ring. The ethyl ester moiety (-COOCH₂CH₃) contributes to its lipophilicity, while the electron-withdrawing substituents (Br, CN) and polar hydroxyl group influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

ethyl 2-bromo-4-cyano-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVVKNCLFDMJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom, a cyano group, and a hydroxy group attached to a benzoate structure. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₁O₃ |

| Molecular Weight | 243.07 g/mol |

| CAS Number | 1807079-45-3 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to modulate apoptotic pathways by interacting with anti-apoptotic proteins like Bcl-2, leading to increased cell death in cancerous cells .

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.

- Receptor Binding : Its structural features allow it to bind to various biological receptors, potentially altering signaling pathways that regulate cell survival and apoptosis.

- Oxidative Stress Induction : It may induce oxidative stress within cells, further promoting apoptosis in cancerous tissues.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the bromine, cyano, and hydroxy groups can significantly affect the compound's potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Removal of the cyano group | Decreased antimicrobial activity |

| Substitution of bromine with iodine | Altered binding affinity to receptors |

| Variation in the hydroxy group's position | Changes in solubility and bioavailability |

Case Studies

Several case studies have focused on the application of this compound in therapeutic contexts:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, indicating its potential efficacy as an anticancer agent.

- Combination Therapies : When used in conjunction with traditional chemotherapeutics like cisplatin, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally similar ethyl esters from literature, focusing on substituent positions, functional groups, and inferred properties:

Reactivity and Electronic Effects

- Bromine Position : The bromine in the target compound (aromatic C2) is less reactive toward nucleophilic substitution than the benzylic bromine in ethyl 2-(bromomethyl)benzoate. However, aromatic bromine facilitates electrophilic substitution or metal-catalyzed cross-coupling .

- Cyano Group: The cyano group at C4 withdraws electron density, deactivating the ring toward electrophilic attacks but stabilizing negative charges in intermediates. This contrasts with ethyl 2-(4-cyanophenyl)-2-oxoacetate, where the cyano group is on a phenyl ring, creating extended conjugation with the ketone .

- Hydroxyl Group: The phenolic -OH at C5 increases acidity (pKa ~8–10) and solubility in polar solvents compared to non-hydroxylated analogs. This property is absent in ethyl 2-(bromomethyl)benzoate, making the target compound more suitable for aqueous-phase reactions .

Physical Properties and Solubility

- Molecular Weight: The target compound (271.1 g/mol) is heavier than analogs like ethyl 2-(4-cyanophenyl)-2-oxoacetate (220.2 g/mol) due to multiple substituents.

- Solubility: The hydroxyl and cyano groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduce compatibility with non-polar solvents. Ethyl 2-(bromomethyl)benzoate, lacking polar groups, is more lipophilic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.